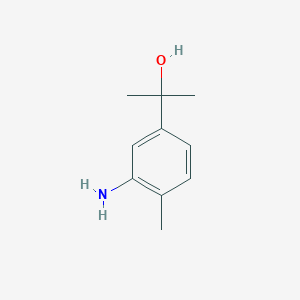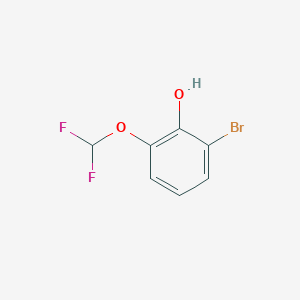
2-Bromo-6-(difluoromethoxy)phenol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“2-Bromo-6-(difluoromethoxy)phenol” is a chemical compound with the CAS Number: 1261509-39-0 . It has a molecular weight of 239.02 . It is a powder in physical form .
Molecular Structure Analysis
The Inchi Code for “2-Bromo-6-(difluoromethoxy)phenol” is 1S/C7H5BrF2O2/c8-4-2-1-3-5 (6 (4)11)12-7 (9)10/h1-3,7,11H . The average mass is 239.014 Da .Physical And Chemical Properties Analysis
“2-Bromo-6-(difluoromethoxy)phenol” is a powder in physical form . It has a molecular weight of 239.02 .Applications De Recherche Scientifique
High-Temperature Pyrolysis Studies : The pyrolytic thermal degradation of related compounds, like 2-bromophenol, has been extensively studied. For instance, the study by Evans and Dellinger (2005) investigates the formation of bromochlorodibenzo-p-dioxins and furans from the high-temperature pyrolysis of a 2-chlorophenol/2-bromophenol mixture, revealing significant insights into the thermal behavior of brominated compounds (Evans & Dellinger, 2005).
Crystal Structure and Theoretical Studies : The synthesis, characterization, and crystal structure analysis of compounds structurally similar to 2-Bromo-6-(difluoromethoxy)phenol are also areas of interest. Khalaji et al. (2017) conducted a detailed study on 4-bromo-2-[(E)-6-methyl-2-pyridyliminomethyl]phenol, providing valuable data on molecular geometry and theoretical analysis (Khalaji et al., 2017).
Mechanisms of Dioxin Formation : Another study by Evans and Dellinger (2005) examined the mechanisms of dioxin formation from the high-temperature oxidation of 2-bromophenol, offering insights into the environmental impact of brominated hydrocarbons' thermal degradation (Evans & Dellinger, 2005).
Synthesis and Molecular Analysis : Research by Güntepe et al. (2012) on a novel hydrazone derivative closely related to 2-Bromo-6-(difluoromethoxy)phenol reveals significant details about its molecular structure, synthesis, and vibrational frequencies (Güntepe et al., 2012).
Regioselective Bromination Studies : The study of regioselective bromination of phenols, as explored by Eguchi et al. (1995), is relevant to understanding the chemical behavior of brominated phenols, including compounds like 2-Bromo-6-(difluoromethoxy)phenol (Eguchi et al., 1995).
Safety And Hazards
Propriétés
IUPAC Name |
2-bromo-6-(difluoromethoxy)phenol |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5BrF2O2/c8-4-2-1-3-5(6(4)11)12-7(9)10/h1-3,7,11H |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LLHBDUJKZBAQMI-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1)Br)O)OC(F)F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5BrF2O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
239.01 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Bromo-6-(difluoromethoxy)phenol | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

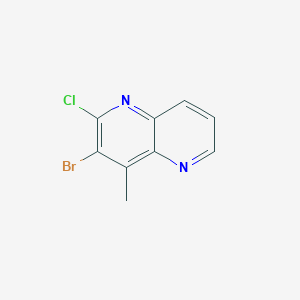
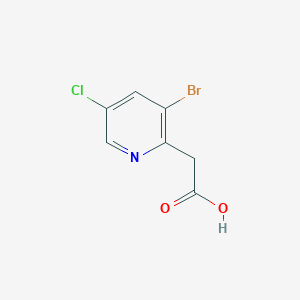
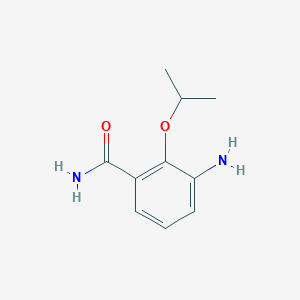
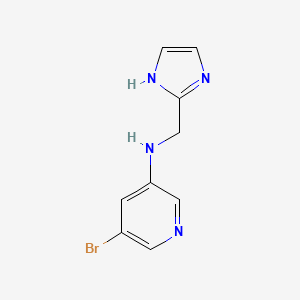
![5-[(Pyrrolidin-1-yl)methyl]thiophene-2-carboxylic acid hydrochloride](/img/structure/B1381029.png)
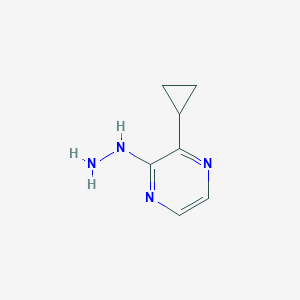
![1-[1-(2-Aminoethyl)-1H-indol-3-yl]ethanone oxalate](/img/structure/B1381033.png)
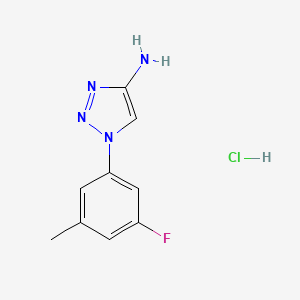
![[1-(propan-2-yl)-1H-1,2,4-triazol-5-yl]methanamine dihydrochloride](/img/structure/B1381036.png)
![[1-(Bromomethyl)cyclopentyl]methanamine hydrobromide](/img/structure/B1381038.png)
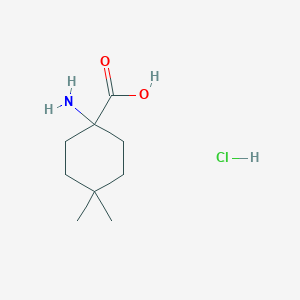
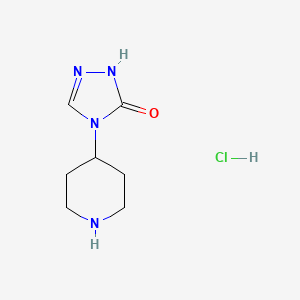
![1-tert-butyl-2-[1-(2-methoxyethyl)-1H-pyrazol-4-yl]-5-oxopyrrolidine-3-carboxylic acid](/img/structure/B1381044.png)
